Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.: 428450-89-9
VCID: VC0364223
InChI: InChI=1S/C18H18N2O5S/c1-23-14-9-8-11(10-15(14)24-2)16(21)20-18(26)19-13-7-5-4-6-12(13)17(22)25-3/h4-10H,1-3H3,(H2,19,20,21,26)
SMILES: COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4g/mol

Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate

CAS No.: 428450-89-9

Main Products

VCID: VC0364223

Molecular Formula: C18H18N2O5S

Molecular Weight: 374.4g/mol

Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate - 428450-89-9

CAS No. 428450-89-9
Product Name Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate
Molecular Formula C18H18N2O5S
Molecular Weight 374.4g/mol
IUPAC Name methyl 2-[(3,4-dimethoxybenzoyl)carbamothioylamino]benzoate
Standard InChI InChI=1S/C18H18N2O5S/c1-23-14-9-8-11(10-15(14)24-2)16(21)20-18(26)19-13-7-5-4-6-12(13)17(22)25-3/h4-10H,1-3H3,(H2,19,20,21,26)
Standard InChIKey VUXVLPHCLJQPSJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC
PubChem Compound 1871173
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator